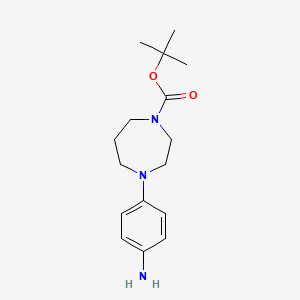
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride, also known as FB131468 , is a research chemical with the CAS number 99931-82-5 . Its molecular formula is C8H11BrN4 and it has a molecular weight of 243.1 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride can be represented by the SMILES string:Brc1cnc(nc1)N2CCNCC2 . This indicates that the compound contains a bromine atom attached to a pyrimidine ring, which is further connected to a piperazine ring . Physical And Chemical Properties Analysis
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a solid with a molecular weight of 243.11 g/mol . Its melting point is greater than 300°C .Applications De Recherche Scientifique
Research and Development
This compound is indicated for use in research and development settings, particularly in the field of chemistry and pharmaceuticals. It is not intended for medicinal, household, or other uses .
Pharmaceutical Testing
“5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride” is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in this field .
Spectrophotometric Analysis
A related compound, “1-(2-Pyrimidyl)piperazine,” which shares a similar structure, has been used as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis .
Chromatography and Mass Spectrometry
The compound may be involved in applications that support chromatography or mass spectrometry , which are critical techniques in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that primarily targets the Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and muscle control.
Mode of Action
The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased levels of acetylcholine can then enhance the transmission of signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting BuChE, the compound disrupts the normal function of this pathway, leading to changes in the transmission of nerve signals. The downstream effects of this disruption can vary, but they often involve changes in memory and muscle control.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system . By inhibiting BuChE, the compound can increase the levels of acetylcholine, leading to enhanced nerve signal transmission. This can result in changes in memory and muscle control.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride involves the reaction of 5-bromo-2-chloropyrimidine with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-bromo-2-chloropyrimidine", "piperazine", "base (e.g. potassium carbonate)", "hydrochloric acid" ], "Reaction": [ "5-bromo-2-chloropyrimidine is reacted with piperazine in the presence of a base to form 5-bromo-2-(piperazin-1-yl)pyrimidine.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 5-bromo-2-(piperazin-1-yl)pyrimidine." ] } | |
Numéro CAS |
1993009-79-2 |
Nom du produit |
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride |
Formule moléculaire |
C8H13BrCl2N4 |
Poids moléculaire |
316 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)